molecular formula C10H11F B6329479 3-(4-Fluoro-2-methylphenyl)-1-propene, 97% CAS No. 1256479-27-2

3-(4-Fluoro-2-methylphenyl)-1-propene, 97%

Cat. No. B6329479
CAS RN: 1256479-27-2
M. Wt: 150.19 g/mol
InChI Key: YHPNFMOONFGUGK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)-1-propene, also known as 4-Fluoro-2-methylphenylpropene, is a colorless, volatile liquid with a melting point of -42.5°C and a boiling point of 67.5°C. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a starting material for the manufacture of several other organic compounds, including polymers and plastics.

Scientific Research Applications

3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, as a reactant in chemical reactions, and as a catalyst in polymerization reactions. It is also used as a model compound in the study of reaction mechanisms and in the development of new synthetic strategies.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene is not fully understood. However, it is believed to be involved in several biochemical and physiological processes, including the regulation of gene expression and the metabolism of proteins and carbohydrates. It is also believed to be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene are not fully understood. However, it is believed to play a role in the regulation of gene expression, protein and carbohydrate metabolism, and cell growth and differentiation. It is also believed to have antioxidant, anti-inflammatory, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene in laboratory experiments has several advantages. It is a relatively inexpensive and readily available starting material for the synthesis of a variety of organic compounds. It is also a highly volatile compound, which makes it easy to purify by distillation or crystallization. Additionally, it is a stable compound and can be stored for extended periods of time without significant degradation.
However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with other compounds in the presence of acid catalysts. Additionally, it is a relatively toxic compound and should be handled with care.

Future Directions

The future directions for 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new synthetic strategies. It could also be used in the study of reaction mechanisms and in the development of new catalysts. Additionally, it could be used as a model compound in the study of biochemical and physiological processes, such as gene expression, protein and carbohydrate metabolism, and cell growth and differentiation. Finally, it could be used as a reagent in organic synthesis and as a reactant in chemical reactions.

Synthesis Methods

3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene can be synthesized by a variety of methods, including the reaction of 4-fluoro-2-methylphenol with propene in the presence of an acid catalyst. This reaction is reversible and yields a mixture of the desired product and the starting materials. The product can be further purified by distillation or crystallization. Another method involves the reaction of 4-fluoro-2-methylphenol with ethylene in the presence of an acid catalyst. This reaction is also reversible and yields a mixture of the desired product and the starting materials. The product can be further purified by distillation or crystallization.

properties

IUPAC Name

4-fluoro-2-methyl-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPNFMOONFGUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-2-methylphenyl)-1-propene

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